2-(4-Bromo-5-methylthiophen-2-yl)-1-methylbenzimidazole
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Overview
Description
2-(4-Bromo-5-methylthiophen-2-yl)-1-methylbenzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromo-methylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-methylthiophen-2-yl)-1-methylbenzimidazole typically involves the following steps:
Formation of the Thiophene Derivative: The starting material, 4-bromo-5-methylthiophene, is synthesized through bromination of 5-methylthiophene.
Coupling Reaction: The thiophene derivative is then coupled with 1-methylbenzimidazole using a palladium-catalyzed Suzuki coupling reaction. .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-methylthiophen-2-yl)-1-methylbenzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. Reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol derivatives and reduced benzimidazole compounds.
Scientific Research Applications
2-(4-Bromo-5-methylthiophen-2-yl)-1-methylbenzimidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-methylthiophen-2-yl)-1-methylbenzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, affecting their function.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, interfere with DNA replication and transcription, or modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-5-methylthiophen-2-yl)pyridine
- (4-Bromo-5-methylthiophen-2-yl)boronic acid
- (4-Bromo-5-methylthiophen-2-yl)methanol
Uniqueness
2-(4-Bromo-5-methylthiophen-2-yl)-1-methylbenzimidazole is unique due to its specific substitution pattern and the presence of both a benzimidazole and a thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(4-bromo-5-methylthiophen-2-yl)-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2S/c1-8-9(14)7-12(17-8)13-15-10-5-3-4-6-11(10)16(13)2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTMUUOOFYTCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=NC3=CC=CC=C3N2C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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